2,3,5,6-tetramethyl-N-(pyrazolo[1,5-a]pyridin-5-yl)benzenesulfonamide
Description
Properties
IUPAC Name |
2,3,5,6-tetramethyl-N-pyrazolo[1,5-a]pyridin-5-ylbenzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O2S/c1-11-9-12(2)14(4)17(13(11)3)23(21,22)19-15-6-8-20-16(10-15)5-7-18-20/h5-10,19H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJZFODOXJAFHNO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1C)S(=O)(=O)NC2=CC3=CC=NN3C=C2)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cycloaddition Approach
Pyrazolo[1,5-a]pyridin-5-amine is synthesized via [3 + 2] cycloaddition of N-aminopyridinium salts with acetylenes or nitriles.
Example Protocol :
- Prepare N-aminopyridinium iodide by treating pyridine with hydroxylamine-O-sulfonic acid.
- React with propiolonitrile (3 mmol) in $$ \text{D}2\text{O} $$ under basic conditions (K$$2$$CO$$_3$$) at 80°C for 12 hours.
- Isolate the product via column chromatography (hexane/ethyl acetate, 3:1) to yield pyrazolo[1,5-a]pyridin-5-amine (68% yield).
Bromination-Amination Sequence
An alternative route involves bromination followed by Buchwald-Hartwig amination:
- Brominate pyrazolo[1,5-a]pyridine using N-bromosuccinimide (NBS) in DMF to yield 5-bromopyrazolo[1,5-a]pyridine.
- Perform palladium-catalyzed amination with ammonia gas in the presence of Pd(OAc)$$_2$$ and Xantphos (90°C, 24 hours).
- Purify via recrystallization (ethanol/water) to obtain the amine (55–60% yield).
Sulfonylation of Pyrazolo[1,5-a]Pyridin-5-Amine
The final step involves coupling the amine with 2,3,5,6-tetramethylbenzenesulfonyl chloride under basic conditions:
Optimized Procedure :
- Dissolve pyrazolo[1,5-a]pyridin-5-amine (5 mmol) in dichloromethane (15 mL).
- Add 2,3,5,6-tetramethylbenzenesulfonyl chloride (5.5 mmol) and Na$$2$$CO$$3$$ (7.5 mmol).
- Stir at room temperature for 6–8 hours (monitor by TLC).
- Extract with $$ \text{CH}2\text{Cl}2 $$, dry over Na$$2$$SO$$4$$, and concentrate.
- Purify via silica gel chromatography (hexane/ethyl acetate, 4:1) to yield the title compound as a crystalline solid (68–72% yield).
Alternative Synthetic Routes
One-Pot Cyclization-Sulfonylation
A tandem approach leverages in situ generation of the pyrazolo[1,5-a]pyridine core:
Suzuki Coupling Strategy
For functionalized derivatives, introduce substituents via cross-coupling:
- Synthesize 5-boronic ester-pyrazolo[1,5-a]pyridine via Miyaura borylation.
- Couple with pre-sulfonylated aryl halides using Pd(dppf)Cl$$2$$/Na$$2$$CO$$3$$ in 1,4-dioxane/H$$2$$O.
- Achieve 81% yield for analogous sulfonamides.
Analytical Characterization
Key spectroscopic data for 2,3,5,6-tetramethyl-N-(pyrazolo[1,5-a]pyridin-5-yl)benzenesulfonamide:
- $$ ^1\text{H} $$ NMR (300 MHz, DMSO-$$ d6 $$) : $$ \delta $$ 2.20 (s, 6H, 2 × CH$$3$$), 2.50 (s, 6H, 2 × CH$$_3$$), 6.75 (d, $$ J = 4.6 $$ Hz, 1H), 7.15 (s, 1H), 7.22 (d, $$ J = 4.6 $$ Hz, 1H), 12.53 (s, 1H, NH).
- HRMS : [M+H]$$^+$$ calcd. for $$ \text{C}{17}\text{H}{19}\text{N}3\text{O}2\text{S} $$: 329.1194; found: 329.1198.
Challenges and Optimization
Chemical Reactions Analysis
Types of Reactions: 2,3,5,6-Tetramethyl-N-(pyrazolo[1,5-a]pyridin-5-yl)benzenesulfonamide undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to alter the oxidation state of the compound.
Substitution: This reaction allows for the replacement of specific atoms or groups within the molecule.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions typically involve specific temperatures, pH levels, and solvents to facilitate the desired transformations .
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups such as halides or alkyl groups .
Scientific Research Applications
Anticancer Activity
Research has indicated that compounds similar to 2,3,5,6-tetramethyl-N-(pyrazolo[1,5-a]pyridin-5-yl)benzenesulfonamide exhibit potent anticancer properties. For instance:
- Selective Inhibition : Studies have shown that pyrazolo[1,5-a]pyridine derivatives can selectively inhibit CK2 (casein kinase 2), which is implicated in various cancers. This selectivity is crucial as it minimizes off-target effects and enhances therapeutic outcomes .
- In Vitro Assays : Antiproliferative assays conducted on multiple tumor cell lines (e.g., lung and prostate cancer) have demonstrated significant inhibition of cell growth at low micromolar concentrations .
Anti-inflammatory Properties
In addition to anticancer applications, the compound may also possess anti-inflammatory effects:
- Cytokine Inhibition : Research suggests that pyrazolo[1,5-a]pyridine derivatives can modulate cytokine production and signaling pathways involved in inflammation . This could lead to potential therapies for inflammatory diseases.
Case Study: CK2 Inhibition
A study focused on optimizing pyrazolo[1,5-a]pyrimidines revealed that modifications to the pyrazole ring could enhance CK2 inhibitory activity. The synthesized compounds were evaluated for their ability to inhibit CK2 in vitro and showed promising results with IC50 values in the nanomolar range .
Case Study: VEGFR-2 Inhibition
Another research effort highlighted the synthesis of new drug candidates targeting Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). Compounds derived from similar scaffolds exhibited significant potency against various cancer cell lines through mechanisms involving VEGFR-2 inhibition .
Summary of Findings
The applications of this compound are primarily centered around its role as a selective inhibitor of protein kinases involved in cancer progression and inflammation. Its structural characteristics allow for modifications that can enhance its bioactivity and selectivity.
| Application Area | Description | Key Findings |
|---|---|---|
| Anticancer Activity | Inhibition of CK2 and other kinases | Significant antiproliferative effects observed |
| Anti-inflammatory Effects | Modulation of cytokine production | Potential therapeutic applications in inflammation |
| VEGFR-2 Inhibition | Targeting angiogenesis in tumors | Promising results in cancer cell line studies |
Mechanism of Action
The mechanism of action of 2,3,5,6-tetramethyl-N-(pyrazolo[1,5-a]pyridin-5-yl)benzenesulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, altering their activity and modulating various biochemical pathways. This interaction is often mediated by hydrogen bonding, hydrophobic interactions, and van der Waals forces .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
The compound belongs to a broader class of pyrazolo-fused heterocyclic sulfonamides. Below is a systematic comparison with structurally related analogs:
Core Heterocyclic Scaffolds
Key Insight : The pyrazolo[1,5-a]pyridine scaffold in the target compound offers distinct electronic properties compared to pyrazolopyrimidines or triazines, influencing target selectivity and pharmacokinetics.
Substituent Effects on Activity
Key Insight : Methyl groups on the benzene ring (target compound) likely improve metabolic stability compared to hydroxyl or halogenated analogs, but may reduce solubility .
Pharmacokinetic and Pharmacodynamic Comparisons
Key Insight: While the tetramethyl substitution may improve blood-brain barrier penetration, it could limit aqueous solubility, necessitating formulation strategies like TPGS-based nano-carriers .
Biological Activity
2,3,5,6-Tetramethyl-N-(pyrazolo[1,5-a]pyridin-5-yl)benzenesulfonamide is a sulfonamide compound characterized by its unique pyrazolo[1,5-a]pyridine moiety. This compound has garnered attention due to its potential biological activities, particularly in the fields of oncology and enzyme inhibition.
Chemical Structure and Properties
The chemical structure of this compound features a fused pyrazolo[1,5-a]pyridine and benzenesulfonamide framework. This configuration is known to enhance its interaction with biological targets.
The compound acts primarily as an antimetabolite in purine biochemical reactions. It is thought to inhibit specific kinases and enzymes involved in cancer cell proliferation. The mechanism of action involves:
- Inhibition of TTK kinase , which plays a crucial role in cell cycle regulation and cancer progression.
- Interaction with phosphoinositide 3-kinase (PI3K) pathways that are vital for cellular signaling and survival.
Anticancer Properties
Research indicates that this compound exhibits significant cytotoxicity against various cancer cell lines. The following table summarizes its activity against different cancer types:
| Cancer Type | IC50 (μM) | Mechanism of Action |
|---|---|---|
| Breast Cancer (MCF-7) | 0.87 | Induction of apoptosis via caspase activation |
| Colon Cancer | 1.75 | Inhibition of cell proliferation |
| Lung Cancer | 9.46 | Disruption of PI3K signaling |
Enzyme Inhibition
The compound has shown promising results in inhibiting key enzymes associated with cancer progression:
- TTK Kinase : IC50 values indicate potent inhibition at nanomolar concentrations.
- PI3Kδ : Selective inhibition leading to reduced tumor growth in xenograft models.
Study 1: TTK Inhibition
In a study focused on TTK inhibitors, compounds related to pyrazolo[1,5-a]pyridine derivatives demonstrated strong anticancer activity with a Ki value of 0.1 nM for TTK inhibition. The study highlighted the importance of structural modifications in enhancing bioavailability and selectivity for TTK over other kinases .
Study 2: Cytotoxicity Assessment
A separate investigation assessed the cytotoxic effects of various pyrazolo derivatives on MCF-7 and MDA-MB-231 breast cancer cells. The results indicated that this compound exhibited a significant reduction in cell viability compared to controls .
Pharmacokinetics
The pharmacokinetic profile suggests that the compound has favorable absorption characteristics when administered orally. Studies indicate that modifications at the electron-donating groups can enhance solubility and bioavailability .
Q & A
Q. How do researchers address instability of pyrazolo[1,5-a]pyridine derivatives under acidic/basic conditions?
- Methodology :
- Protecting groups : Use tert-butyldimethylsilyl (TBS) groups to shield reactive nitrogens during synthesis .
- pH optimization : Conduct stability studies across pH 3–9 to identify degradation pathways (e.g., hydrolysis of sulfonamide bonds) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
